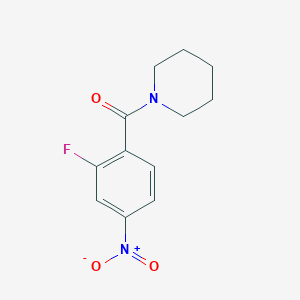
(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone
Descripción general
Descripción
“(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” is a synthetic organic compound with the molecular formula C12H13FN2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-1-yl group attached to a methanone group, which is further connected to a 2-fluoro-4-nitrophenyl group . The molecular weight of the compound is 252.24 g/mol.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The Log P value of a related compound was measured to be 2.52, indicating its lipophilicity .
Aplicaciones Científicas De Investigación
Anticancer Activity :
- Piperidine derivatives containing fluoro and nitro substitutions have shown significant anticancer effects. Specifically, certain compounds in this class demonstrated potent antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Structural Characterization in Drug Synthesis :
- The compound has been identified as a side product in the synthesis of new anti-tuberculosis drug candidates, highlighting its relevance in the context of drug development (Eckhardt et al., 2020).
Radiosynthesis for Brain Imaging :
- Fluoro-phenyl piperidinyl methanone derivatives have been synthesized and evaluated for brain imaging, particularly for visualization of the 5-HT2A receptor using SPECT technology (Blanckaert et al., 2005).
Neuroprotective Activities :
- Some derivatives of piperidinyl methanone have been studied for their neuroprotective effects. Certain compounds in this series showed potential in protecting against glutamate-induced cell death in PC12 cells, a model for neurodegenerative diseases (Zhong et al., 2020).
Antibacterial and Antifungal Activities :
- 2,4-difluorophenyl piperidin-4-yl methanone oxime derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed promising results against bacterial and fungal strains (Mallesha & Mohana, 2014).
Reactivity Studies :
- The compound's reactivity has been explored in various contexts, such as in the synthesis of novel compounds and the study of reaction mechanisms (Pietra & Cima, 1971).
Direcciones Futuras
The future directions for research on “(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” could include further exploration of its synthesis process, chemical reactions, mechanism of action, and potential applications. As it is a synthetic organic compound, it could be of interest in various fields of research .
Propiedades
IUPAC Name |
(2-fluoro-4-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWDMVYHUTRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



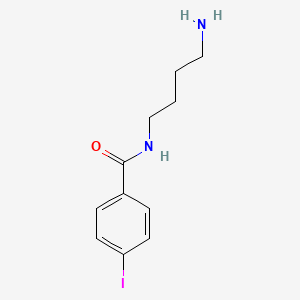
![1-[3-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B1400724.png)


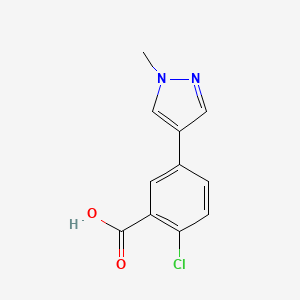
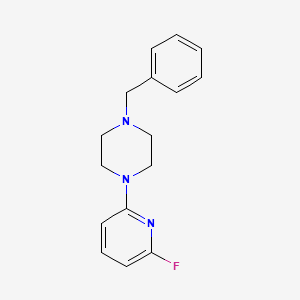
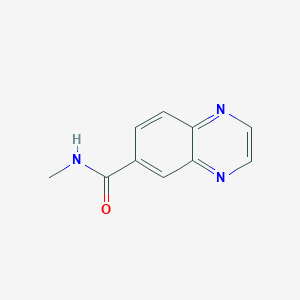
![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)

![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)

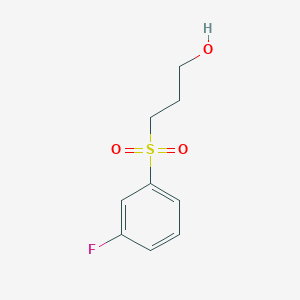
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)